Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including cyano, furan, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the furan ring: This step may involve a cyclization reaction where a suitable precursor undergoes ring closure to form the furan moiety.
Attachment of the acetylamino group: This can be done through an acetylation reaction where an amino group is reacted with acetic anhydride.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The acetylamino and furan groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cardiovascular or neurological conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its diverse functional groups make it a useful probe for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dihydropyridine moiety suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives used as calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which may confer distinct pharmacological or chemical properties not seen in simpler dihydropyridine derivatives.
Properties
Molecular Formula |
C29H26N4O5S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
ethyl 6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H26N4O5S/c1-3-37-29(36)26-25(23-10-7-15-38-23)22(16-30)28(33-27(26)19-8-5-4-6-9-19)39-17-24(35)32-21-13-11-20(12-14-21)31-18(2)34/h4-15,25,33H,3,17H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
DYLKUSGRTIVICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.